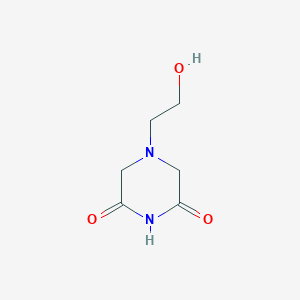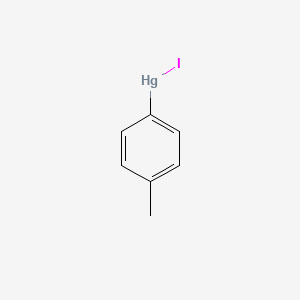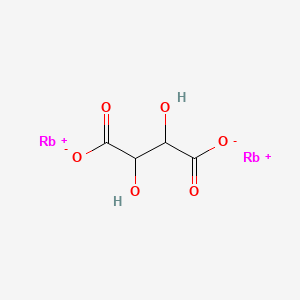
Rubidium tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium tartrate is a chemical compound formed by the combination of rubidium, an alkali metal, and tartaric acid, an organic acid. Rubidium is known for its high reactivity and is often used in various chemical processes. Tartaric acid, on the other hand, is a naturally occurring acid found in many plants, particularly grapes. The combination of these two substances results in this compound, which has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubidium tartrate can be synthesized through a controlled reaction between rubidium chloride and tartaric acid. The process typically involves the slow diffusion of tartaric acid into a solution of rubidium chloride in a gel medium, such as silica hydrogel. This method allows for the growth of colorless, transparent this compound crystals at room temperature .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting rubidium carbonate with tartaric acid. The reaction is carried out in an aqueous solution, and the resulting this compound is then purified through recrystallization. This method ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Rubidium tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, rubidium reacts with oxygen to form rubidium superoxide (RbO2) when heated . It also reacts vigorously with halogens to form rubidium halides, such as rubidium chloride (RbCl) and rubidium bromide (RbBr) .
Common Reagents and Conditions:
Oxidation: Rubidium reacts with oxygen under heated conditions to form rubidium superoxide.
Reduction: Rubidium can be reduced using hydrogen to form rubidium hydride (RbH).
Substitution: Rubidium reacts with halogens like chlorine and bromine to form rubidium halides.
Major Products Formed:
- Rubidium superoxide (RbO2)
- Rubidium hydride (RbH)
- Rubidium halides (RbCl, RbBr)
Scientific Research Applications
Rubidium tartrate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a precursor in the synthesis of other rubidium compounds. It is also employed in various analytical techniques to study the properties of rubidium and its interactions with other elements .
Biology: In biological research, this compound is used as a tracer to study potassium ion transport in cells. Due to its similarity to potassium, rubidium can replace potassium in certain biological processes, allowing researchers to track and analyze these processes more effectively .
Medicine: Rubidium isotopes, such as rubidium-82, are used as tracers in PET scans to visualize blood flow and detect abnormalities in the body .
Industry: In the industrial sector, this compound is used in the production of specialty glasses and ceramics. It is also employed in the manufacturing of certain electronic components and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of rubidium tartrate involves its interaction with various molecular targets and pathways. In biological systems, rubidium ions can replace potassium ions due to their similar properties. This replacement affects the activity of potassium-dependent enzymes and transporters, influencing cellular processes such as ion transport and signal transduction .
Comparison with Similar Compounds
- Potassium tartrate (K2C4H4O6)
- Sodium tartrate (Na2C4H4O6)
- Cesium tartrate (Cs2C4H4O6)
Uniqueness: Rubidium tartrate’s higher reactivity and unique electronic properties make it more suitable for certain applications, such as in high-performance ceramics and specialized chemical reactions .
Properties
CAS No. |
60804-34-4 |
|---|---|
Molecular Formula |
C4H4O6Rb2 |
Molecular Weight |
319.01 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioate;rubidium(1+) |
InChI |
InChI=1S/C4H6O6.2Rb/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
InChI Key |
BNRFYCMZGVBPQS-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Rb+].[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Dichloromethyl)sulfanyl]benzene](/img/structure/B13800147.png)
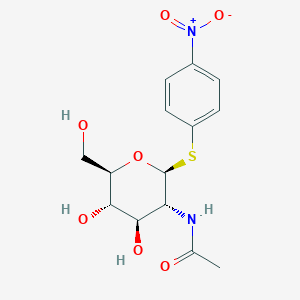
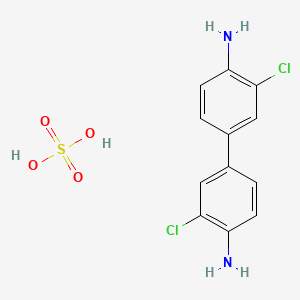
![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)
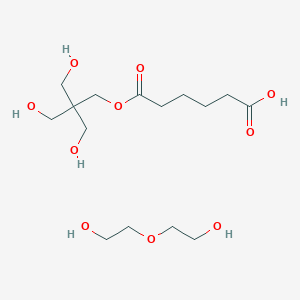
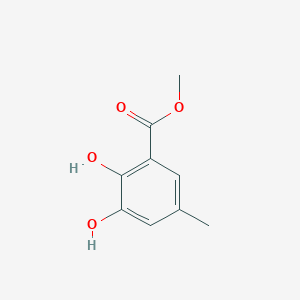
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-](/img/structure/B13800179.png)
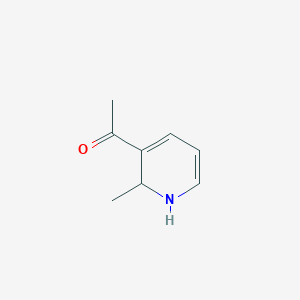
![5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B13800201.png)

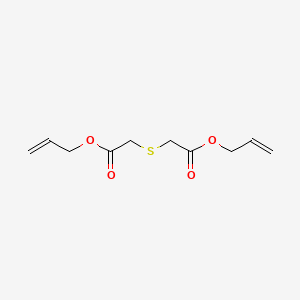
![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)
